An In-Depth Technical Guide to the Solubility Profiling of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride
An In-Depth Technical Guide to the Solubility Profiling of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride
Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, bioavailability, and formulation design. This guide provides a comprehensive technical framework for characterizing the solubility profile of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride, a novel amine salt. As direct solubility data for this specific compound is not extensively published, this document serves as a procedural and interpretive guide for researchers, scientists, and drug development professionals. We will detail the fundamental principles, provide field-tested experimental protocols, and explain the causality behind methodological choices. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a critical component of a successful preformulation and candidate selection strategy.
Introduction: The Criticality of Solubility in Drug Development
N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is a small molecule featuring a cyclopropylamine moiety, a lipophilic dimethylbenzyl group, and a hydrochloride salt. The presence of a basic nitrogen atom (cyclopropylamine) dictates that its ionization state, and therefore its solubility, will be highly dependent on pH. The hydrochloride salt form is employed to enhance aqueous solubility compared to its free base. A thorough understanding of its solubility profile is not merely an academic exercise; it is a critical prerequisite for advancing a compound through the development pipeline.
Poor aqueous solubility can lead to a cascade of developmental challenges, including:
-
Low and erratic oral bioavailability.
-
Difficulties in developing parenteral and oral liquid formulations.
-
Unreliable results in in-vitro biological assays.[1]
-
Increased costs and timelines associated with formulation enhancement strategies.
Therefore, a robust and early characterization of solubility is paramount. This guide will focus on two primary types of solubility measurements: Thermodynamic Solubility and Kinetic Solubility .
Physicochemical Context: Structure-Solubility Relationship
The structure of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride suggests a complex interplay of factors governing its solubility:
-
Ionizable Group: The cyclopropylamine group is a weak base. In its protonated (ionized) form, it readily interacts with water, enhancing solubility. The extent of ionization is governed by its pKa and the pH of the solution.
-
Lipophilic Moieties: The 2,3-dimethylbenzyl group is non-polar and contributes to the molecule's overall lipophilicity (hydrophobicity). This region of the molecule prefers non-aqueous environments and will act to limit water solubility.
-
Salt Form: As a hydrochloride salt, the compound exists in a pre-ionized state, which generally confers higher initial solubility in aqueous media compared to the neutral free base.[2]
The overall solubility is a balance between the high-energy requirement to break the crystal lattice of the solid salt and the favorable energy of solvation of the ions in water.
Experimental Protocols for Solubility Determination
A multi-faceted approach to solubility assessment is essential. Early-stage discovery often relies on high-throughput kinetic assays, while later-stage development and regulatory submissions require the precision of thermodynamic methods.[3][4]
Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is the "gold standard" for determining equilibrium solubility.[5][6] It measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid drug.
Causality Behind the Protocol: This method is designed to allow the system to reach its lowest energy state, providing a true measure of solubility. The extended incubation time ensures that the dissolution process has reached equilibrium, a state where the rate of solid dissolving into solution equals the rate of dissolved solute precipitating out.[5] The final pH measurement is critical because, for an ionizable compound, the solubility value is meaningless without its corresponding pH.[7]
Detailed Protocol:
-
Preparation of Media: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8) and purified water.[8] All media should be pre-equilibrated to the test temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[9]
-
Compound Addition: Add an excess of solid N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride to a known volume of each buffer in a suitable vessel (e.g., glass vial). "Excess" means enough solid is present to ensure saturation and that solid material remains visible at the end of the experiment.
-
Equilibration: Seal the vessels and place them in an orbital shaker or rotator set to maintain a constant temperature (37 ± 1 °C).[9] Agitate the samples for a predetermined period. It is crucial to establish the time to equilibrium; samples should be taken at multiple time points (e.g., 24, 48, 72 hours) until the measured concentration no longer increases.[5]
-
Phase Separation: After equilibration, allow the vessels to stand to let the undissolved solid settle. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
pH Measurement: Measure the pH of the final saturated solution. For ionizable compounds, the pH of the solution can change upon dissolution of the API.[7]
-
Solid State Analysis: It is good practice to analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) to check for any changes in the crystal form (polymorphism) during the experiment.
Diagram: Thermodynamic Solubility Workflow (Shake-Flask Method)
Caption: Conceptual difference between kinetic and thermodynamic solubility.
pH-Solubility Profile
For an ionizable compound like N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride, generating a pH-solubility profile is essential. This involves performing the thermodynamic shake-flask method across a wide range of pH values (e.g., pH 1 to 10).
Causality Behind the Protocol: The solubility of a basic compound is lowest at high pH (where it is in its neutral, less soluble form) and increases at lower pH as it becomes protonated (ionized). [2][10]This profile is critical for predicting where in the gastrointestinal tract the drug will dissolve. For a weak base, the relationship can often be described by the Henderson-Hasselbalch equation. [10][11]Deviations from this theoretical profile can indicate phenomena such as self-aggregation or salt disproportionation. [11]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Example Solubility Profile for N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride
| Assay Type | Medium (Buffer) | Temperature (°C) | Final pH | Solubility (µg/mL) | Solubility (µM) | Classification |
| Kinetic | PBS | 25 | 7.4 | >200 | >945 | High |
| Thermodynamic | 0.1 N HCl | 37 | 1.2 | 5500 | 25990 | High Solubility |
| Thermodynamic | Acetate Buffer | 37 | 4.5 | 4800 | 22682 | High Solubility |
| Thermodynamic | Phosphate Buffer | 37 | 6.8 | 1500 | 7088 | High Solubility |
| Thermodynamic | Purified Water | 37 | 6.2 | 2100 | 9924 | High Solubility |
(Note: Data are hypothetical for illustrative purposes. Molecular Weight of the hydrochloride salt is assumed to be ~211.7 g/mol )
Interpretation and Biopharmaceutics Classification System (BCS):
The solubility data is used to classify the drug according to the BCS, a framework established by regulatory agencies like the FDA. [12][13]A drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8. [8]
-
BCS Class I: High Solubility, High Permeability
-
BCS Class II: Low Solubility, High Permeability
-
BCS Class III: High Solubility, Low Permeability
-
BCS Class IV: Low Solubility, Low Permeability
Based on the hypothetical data above, if the highest projected human dose is, for example, 100 mg, the compound would be classified as highly soluble . The volume required for dissolution at the lowest solubility point (pH 6.8) would be: Volume = (100 mg) / (1.5 mg/mL) = 66.7 mL, which is well below the 250 mL threshold.
This classification has significant regulatory implications, potentially allowing for biowaivers of certain in vivo bioequivalence studies. [8][12]
Conclusion
The comprehensive solubility profiling of N-(2,3-Dimethylbenzyl)cyclopropanamine hydrochloride is a foundational activity in its preclinical development. By employing rigorous, self-validating protocols for both kinetic and thermodynamic solubility, and by carefully characterizing its behavior across the physiological pH range, researchers can build a robust data package. This information is indispensable for guiding formulation development, interpreting results from biological and DMPK studies, and making informed decisions on the compound's progression toward clinical evaluation. The methodologies and interpretive frameworks presented in this guide provide the necessary tools to achieve this critical objective with scientific integrity.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11708049, Cyclopropylamine hydrochloride. [Link]
-
International Council for Harmonisation. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Avdeef, A., Tsinman, O., Tsinman, K., & Sun, N. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. [Link]
-
Ortiz, M., & Lang, J. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]
-
Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ResearchGate. [Link]
-
CR Com. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. [Link]
-
Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
-
Bergström, C. A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. [Link]
-
World Health Organization. TRS 1052 - Annex 7: WHO guideline on Biopharmaceutics ClassificationSystem-based biowaivers. [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
-
World Health Organization. Annex 4: Guidance on biowaiver of multisource (generic) finished pharmaceutical products: 4.1 Solubility determination. [Link]
-
PubMed. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). [Link]
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17819298, 2,3-Dimethylbenzylamine hydrochloride. [Link]
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
Charles River Laboratories. BCS Classification for Biowaivers. [Link]
-
ChemSrc. 1-(3-CHLOROPHENYL)-2,2-DIMETHYLPROPAN-1-AMINE. [Link]
Sources
- 1. Aqueous Solubility Assay - Enamine [enamine.net]
- 2. crcom.se [crcom.se]
- 3. enamine.net [enamine.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. fda.gov [fda.gov]
- 9. who.int [who.int]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
